molecular formula C14H15N3O3S B3002279 1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851802-07-8

1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B3002279
CAS No.: 851802-07-8
M. Wt: 305.35
InChI Key: NRPIVVFYPKZQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a cyclopropanecarbonyl group, a 4-nitrophenylmethylsulfanyl group, and a dihydroimidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . These methods provide efficient routes for the synthesis of highly substituted imidazole derivatives.

Chemical Reactions Analysis

1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts, erbium triflate, and various aryl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of amido-nitriles can lead to the formation of disubstituted imidazoles .

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biological processes . The presence of the cyclopropanecarbonyl and 4-nitrophenylmethylsulfanyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives, such as clemizole, etonitazene, and omeprazole . These compounds share the imidazole core structure but differ in their substituents and biological activities. For example, clemizole is an antihistaminic agent, while etonitazene is an analgesic . The unique combination of the cyclopropanecarbonyl and 4-nitrophenylmethylsulfanyl groups in this compound gives it distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-13(11-3-4-11)16-8-7-15-14(16)21-9-10-1-5-12(6-2-10)17(19)20/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPIVVFYPKZQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.